molecular formula C14H9F3N6OS B14941209 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14941209
M. Wt: 366.32 g/mol
InChI Key: SXOOMRWVLVAYSV-UHFFFAOYSA-N
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Description

6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a pyrazole ring and a methoxyphenyl group. The trifluoromethyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available starting materials.

Industrial Production Methods

the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of its structural features, including the trifluoromethyl group and the fused triazole-thiadiazole ring system.

Properties

Molecular Formula

C14H9F3N6OS

Molecular Weight

366.32 g/mol

IUPAC Name

6-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9F3N6OS/c1-24-8-4-2-7(3-5-8)10-9(6-18-19-10)11-22-23-12(14(15,16)17)20-21-13(23)25-11/h2-6H,1H3,(H,18,19)

InChI Key

SXOOMRWVLVAYSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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